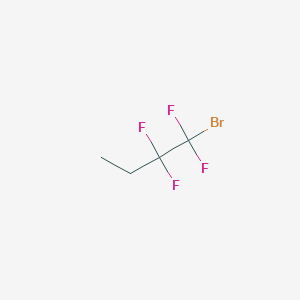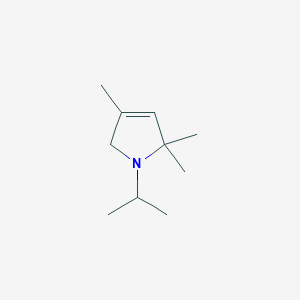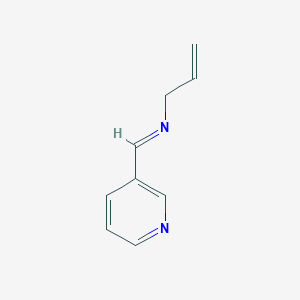
N-Allyl(3-pyridyl)methaneimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl(3-pyridyl)methaneimine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a nitrogen-containing heterocyclic compound that has been synthesized using different methods.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-Allyl(3-pyridyl)methaneimine involves the condensation of 3-pyridylcarboxaldehyde with allylamine in the presence of a reducing agent.
Starting Materials
3-pyridylcarboxaldehyde, Allylamine, Reducing agent (e.g. sodium borohydride)
Reaction
Dissolve 3-pyridylcarboxaldehyde in a suitable solvent (e.g. ethanol)., Add allylamine to the solution and stir at room temperature for several hours., Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir for an additional period of time., Isolate the product by filtration or extraction., Purify the product by recrystallization or chromatography.
Mécanisme D'action
The mechanism of action of N-Allyl(3-pyridyl)methaneimine is not yet fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes and proteins in bacterial, fungal, and cancer cells. It has also been suggested that the compound interferes with the DNA synthesis and replication process, leading to cell death.
Effets Biochimiques Et Physiologiques
N-Allyl(3-pyridyl)methaneimine has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death process. The compound has also been shown to inhibit the growth of biofilm in bacteria, which is a protective layer that bacteria use to evade the immune system and antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-Allyl(3-pyridyl)methaneimine in lab experiments include its low toxicity and high potency against bacteria, fungi, and cancer cells. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using the compound in lab experiments include its limited solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the research on N-Allyl(3-pyridyl)methaneimine. One area of research could be to investigate the compound's potential as a drug candidate for the treatment of bacterial and fungal infections. Another area of research could be to explore the compound's mechanism of action in cancer cells and to investigate its potential as a cancer therapy. Furthermore, future research could focus on improving the compound's solubility in water to enhance its bioavailability.
Conclusion:
In conclusion, N-Allyl(3-pyridyl)methaneimine is a compound that has shown promising results in various scientific research applications. Its potential as an antibacterial, antifungal, and anticancer agent has been demonstrated in vitro. The compound's mechanism of action is not yet fully understood, but it has been suggested to act by inhibiting the activity of enzymes and proteins in bacterial, fungal, and cancer cells. Future research on this compound could lead to the development of new drugs for the treatment of bacterial and fungal infections and cancer.
Applications De Recherche Scientifique
N-Allyl(3-pyridyl)methaneimine has been extensively studied for its potential applications in various fields. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. The compound has been tested against different strains of bacteria and fungi and has shown promising results. It has also been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-prop-2-enyl-1-pyridin-3-ylmethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h2-4,6-8H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYSSGBNZJDHFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=CC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl(3-pyridyl)methaneimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

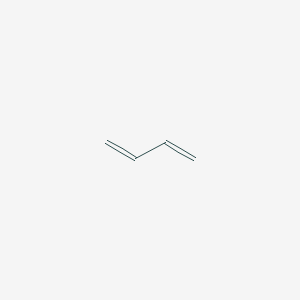

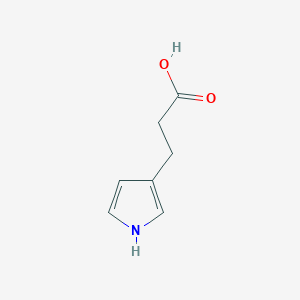
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
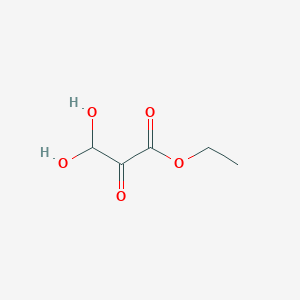
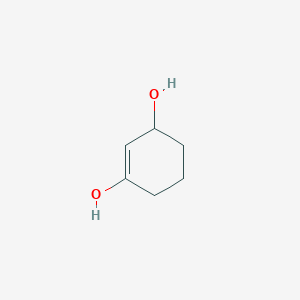
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)
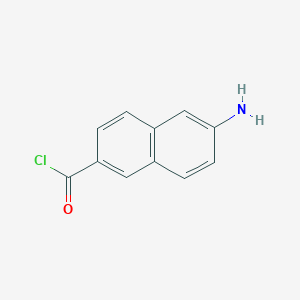
![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
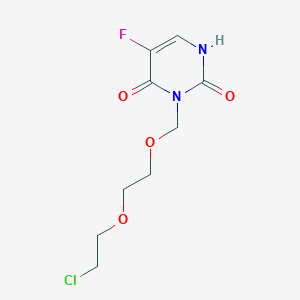
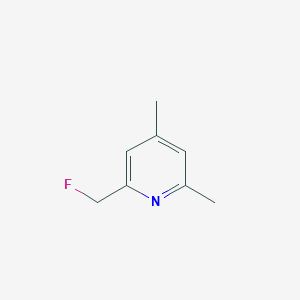
![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)
